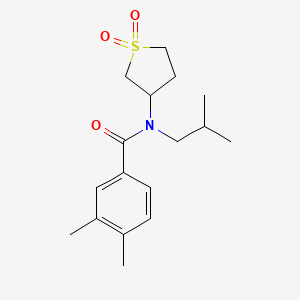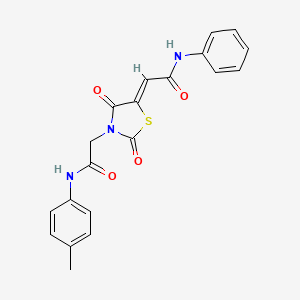
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research on thiazolidinone derivatives has highlighted their potential as anticancer agents. A study by Mabkhot et al. (2019) described the synthesis and moderate anticancer activity of thiazolidinone derivatives, showcasing their promise in cancer therapy. The structural elucidation of these compounds was achieved through spectral analysis and X-ray crystallography, underscoring their significance in drug design and discovery efforts aimed at combating cancer (Mabkhot et al., 2019).
Anti-inflammatory and Analgesic Activities
Compounds based on the thiazolidinone scaffold have also been investigated for their anti-inflammatory and analgesic properties. For instance, the synthesis of 4-thiazolidinone derivatives and their subsequent evaluation for anti-inflammatory activity highlights the therapeutic potential of these compounds in managing inflammation and pain. This research contributes to the development of new non-steroidal anti-inflammatory drugs (NSAIDs), with some derivatives showing promise in preclinical models (Golota et al., 2015).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of thiazolidinone derivatives have been a subject of interest in the quest for new therapeutic agents. Studies such as the one conducted by Aneja et al. (2011) have synthesized and tested various thiazolidinone compounds, finding some to possess significant activity against Gram-positive bacteria and fungi. This research underscores the potential of thiazolidinone derivatives in addressing microbial infections and diseases caused by pathogenic fungi (Aneja et al., 2011).
Hypoglycemic Activity
The exploration of thiazolidinone derivatives for their hypoglycemic activity has yielded promising results, indicating potential applications in managing diabetes. For example, the synthesis and evaluation of novel 2,4-thiazolidinedione derivatives for their hypoglycemic activity in animal models have demonstrated the capability of these compounds to lower blood glucose levels, offering a foundation for further research into diabetes treatment solutions (Nikalje et al., 2012).
Antioxidant Properties
Thiazolidinone derivatives have also been identified for their antioxidant properties, which are crucial in mitigating oxidative stress-related pathologies. The synthesis and evaluation of novel thiazolidinone compounds containing 1,3,4-thia/oxadiazole moieties have shown significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. These findings suggest the potential of thiazolidinone derivatives in developing antioxidant therapies (Lelyukh et al., 2021).
Propiedades
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-9-15(10-8-13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHZAKVIWXHLZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


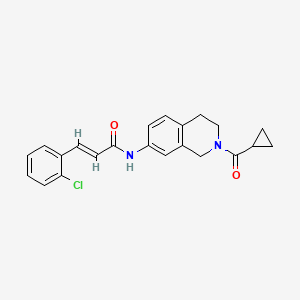
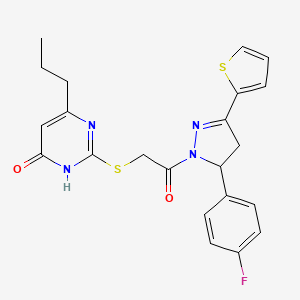
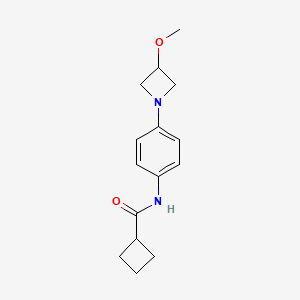
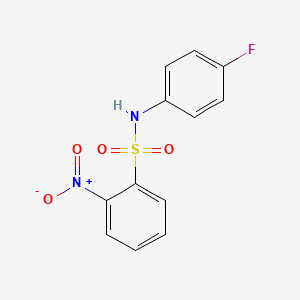
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(methylthio)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2867118.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2867119.png)
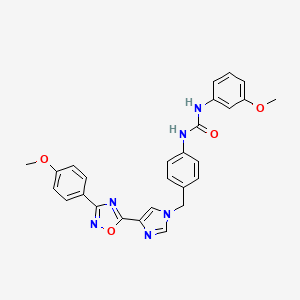

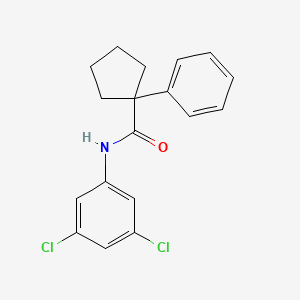


![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2867133.png)
